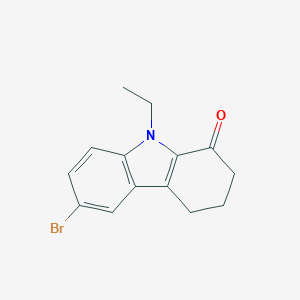![molecular formula C25H21F2NO B259821 5-(2,4-DIFLUOROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B259821.png)
5-(2,4-DIFLUOROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Difluorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrahydrobenzo[a]phenanthridinone core substituted with a 2,4-difluorophenyl group and two methyl groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-DIFLUOROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a difluorophenyl-substituted intermediate, the reaction proceeds through a series of steps including halogenation, nucleophilic substitution, and cyclization to form the desired tetrahydrobenzo[a]phenanthridinone structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The specific conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Difluorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
5-(2,4-Difluorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 5-(2,4-DIFLUOROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, affecting cellular processes and potentially leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)-5-fluoropyridine: Another compound with a difluorophenyl group, used in photocatalysis and OLEDs.
2-(2,4-Difluorophenyl)-pyridine: Known for its use in iridium complexes for catalytic photoredox reactions.
Uniqueness
5-(2,4-Difluorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one stands out due to its tetrahydrobenzo[a]phenanthridinone core, which imparts unique structural and electronic properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability under various conditions.
Properties
Molecular Formula |
C25H21F2NO |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
5-(2,4-difluorophenyl)-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C25H21F2NO/c1-25(2)12-18-22-16-6-4-3-5-14(16)7-10-20(22)28-24(23(18)21(29)13-25)17-9-8-15(26)11-19(17)27/h3-11,24,28H,12-13H2,1-2H3 |
InChI Key |
XPANWPVQGUZCHQ-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=C(C=C(C=C5)F)F)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=C(C=C(C=C5)F)F)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-Dimethylphenyl)-2-oxoethyl 2-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B259739.png)
![3-(4-ethoxyphenyl)-2,5-dimethyl-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B259740.png)
![5-[2-(Difluoromethoxy)phenyl]-2-(2,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B259742.png)
![6-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B259743.png)
![Ethyl 1-[[2-(4-chlorophenoxy)acetyl]amino]-2-methyl-5-phenylpyrrole-3-carboxylate](/img/structure/B259745.png)
![3-[4-(benzylsulfamoyl)phenyl]-N-cyclohexylpropanamide](/img/structure/B259755.png)
![Methyl {4-[(isopropylamino)sulfonyl]phenoxy}acetate](/img/structure/B259757.png)
![1-(4-tert-butylbenzoyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B259759.png)
![2-methyl-5,7-bis(trifluoromethyl)-1,6-dihydropyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B259761.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methoxy-N-phenylbenzenesulfonamide](/img/structure/B259762.png)

![5,5-Dimethyl-3-(2-pyridinyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B259772.png)
![2-methoxy-4-{[(2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)imino]methyl}phenyl acetate](/img/structure/B259773.png)
![[4-(Dimethylamino)-2-methoxy-5-nitrophenyl]-[4-(5-nitroquinolin-8-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B259775.png)
